molecular formula C7H16N4O2 B8065428 n6-(Aminoiminomethyl)lysine

n6-(Aminoiminomethyl)lysine

Cat. No.: B8065428
M. Wt: 188.23 g/mol
InChI Key: VLGRDEYOCHEJST-LURJTMIESA-N
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Description

n6-(Aminoiminomethyl)lysine, also known as L-homoarginine, is a non-essential cationic amino acid. It is synthesized from lysine catabolism or the transamination of its precursor, arginine. This compound plays significant roles in various physiological processes, including endothelial functions and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

n6-(Aminoiminomethyl)lysine can be synthesized through the lysine catabolism pathway or the transamination of arginine. The key enzymes involved in these processes are ornithine transcarbamoylase and arginine:glycine amidinotransferase. These enzymes are tissue-specific and are found in organs such as the liver, kidneys, brain, and small intestines .

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of lysine-producing microorganisms. The fermentation process is optimized to increase the yield of lysine, which is then converted to this compound through enzymatic reactions.

Chemical Reactions Analysis

Types of Reactions

n6-(Aminoiminomethyl)lysine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of this compound to its oxidized form, which can be catalyzed by enzymes such as nitric oxide synthase.

    Reduction: Reduction reactions can convert the oxidized form of this compound back to its original state.

    Substitution: This reaction involves the replacement of one functional group in this compound with another, often facilitated by specific reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include nitric oxide synthase and other oxidizing agents.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under specific conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and applications.

Scientific Research Applications

n6-(Aminoiminomethyl)lysine has numerous applications in scientific research, including:

Mechanism of Action

n6-(Aminoiminomethyl)lysine exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the modulation of nitric oxide synthase activity, which affects endothelial functions and energy metabolism. The compound also interacts with other enzymes and receptors, influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

    L-arginine: A precursor of n6-(Aminoiminomethyl)lysine, involved in similar metabolic pathways.

    L-lysine: Another precursor, essential for the synthesis of this compound.

    L-citrulline: Involved in the urea cycle and related to the metabolism of this compound.

Uniqueness

This compound is unique due to its specific roles in endothelial functions and energy metabolism.

Properties

IUPAC Name

(2S)-2-amino-6-(hydrazinylmethylideneamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2/c8-6(7(12)13)3-1-2-4-10-5-11-9/h5-6H,1-4,8-9H2,(H,10,11)(H,12,13)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGRDEYOCHEJST-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=CNN)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN=CNN)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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